![molecular formula C9H17FN4 B1477337 1-(2-Azidoethyl)-4-(fluoromethyl)-4-methylpiperidine CAS No. 2097997-47-0](/img/structure/B1477337.png)
1-(2-Azidoethyl)-4-(fluoromethyl)-4-methylpiperidine
Overview
Description
Synthesis Analysis
A method for synthesizing new compounds capable of releasing NO within living organisms, namely, 2-azidoethyl derivatives of methylenebis (1-oxytriaz-1-ene 2-oxides) bearing one or few 2-azidoethyl moieties, was developed . The synthesis involves nucleophilic substitution of the bromine atoms of the parent 2-bromoethyl derivatives .Chemical Reactions Analysis
The chemical reactions involving similar compounds involve the nucleophilic substitution of the bromine atoms of the parent 2-bromoethyl derivatives with the azide group .Scientific Research Applications
Fluorescent Molecular Probes
This compound can be used in the design and synthesis of fluorescent molecular probes . These probes are used in various scientific research applications, including the detection of heavy and transition metal ions in water and living cells .
Logic Operations
The compound can be used to execute logic operations . For example, a modified YES logic gate property has been proposed using the “turn-on” and “turn-off” behavior of the bis-triazole with Zn 2+ and Fe 2+ .
Intracellular Imaging
The compound can be used for intracellular imaging . Specifically, the sensor is cell membrane permeable and applicable for intracellular Zn 2+ imaging .
Sensitivity Towards Heavy and Transition Metal Ions
The compound displays good sensitivity towards heavy and transition metal ions . This makes it useful in various fields where detecting these ions is crucial.
Overcoming Multidrug Resistance
The compound can be used in the creation of biodegradable polymeric nanogels that can overcome multidrug resistance (MDR) via folic acid targeting . This has significant potential for treating multidrug resistant malignancies .
pH-Responsive Drug Release
The compound can be used in the creation of nanogels with pH-controlled drug release . This is achieved via the acid-labile hydrazone bond between the drug and the methacrylamide polymeric network .
properties
IUPAC Name |
1-(2-azidoethyl)-4-(fluoromethyl)-4-methylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17FN4/c1-9(8-10)2-5-14(6-3-9)7-4-12-13-11/h2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTKCOWWSUUBDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)CCN=[N+]=[N-])CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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